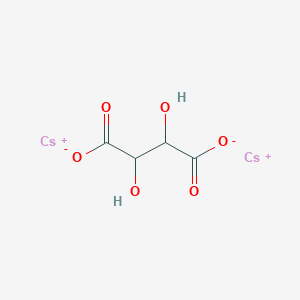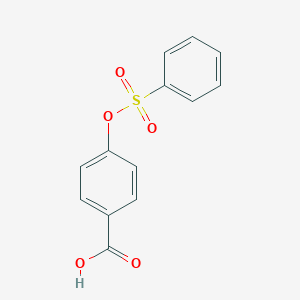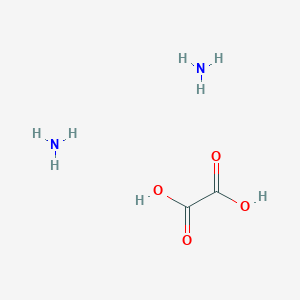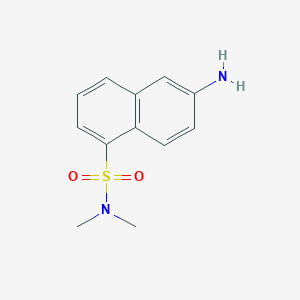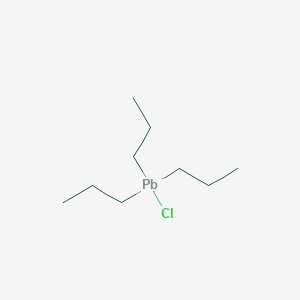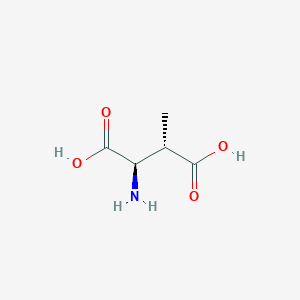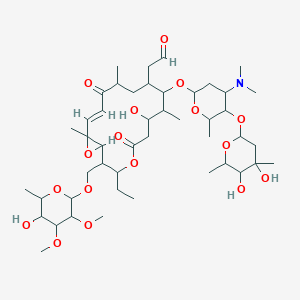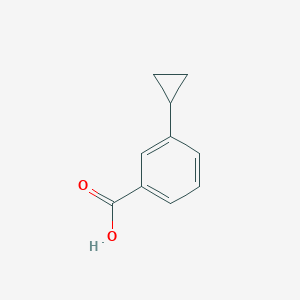
3-Cyclopropylbenzoic acid
描述
Synthesis Analysis
The synthesis of 3-cyclopropylbenzoic acid and its derivatives has been explored through various methods. For instance, Turner and Suto (1993) described the synthesis of 3-cyclopropyl-2, 4, 5-trifluorobenzoic acids from 1-bromo-2, 4, 5-trifluorobenzene and 2, 4, 5-trifluoro-3-hydroxybenzoic acid, highlighting its role as a useful intermediate for the synthesis of quinolone antibacterials (Turner & Suto, 1993). Furthermore, the continuous synthesis of related compounds demonstrates the evolving methods in producing these acids efficiently, emphasizing the importance of safety and yield optimization in pharmaceutical chemistry (艳梅 董, 2023).
Molecular Structure Analysis
The molecular structure of 3-cyclopropylbenzoic acid and its derivatives has been extensively analyzed, with studies focusing on their crystalline structures. For example, Thimmegowda et al. (2008) provided detailed insights into the crystal and molecular structure of a closely related compound, showcasing the significance of intramolecular hydrogen bonding and the spatial arrangement of functional groups (Thimmegowda et al., 2008).
Chemical Reactions and Properties
3-Cyclopropylbenzoic acid undergoes a variety of chemical reactions, illustrating its versatility as a synthetic intermediate. Studies have shown its involvement in cyclopropanation reactions, C-H insertion, and its potential in forming cyclic compounds through rearrangement processes. For instance, the cyclopropanation reaction of chromium Fischer carbene complexes with alkenyl oxazolines has been examined, revealing high diastereoselectivity and enantioselectivity in the synthesis of functionalized cyclopropanes (Barluenga et al., 2001).
科学研究应用
-
Chemical Synthesis : 3-Cyclopropylbenzoic acid could be used as a reagent or building block in the synthesis of more complex molecules . The exact methods and outcomes would depend on the specific reactions involved .
-
Pharmaceuticals : Given its structure, 3-Cyclopropylbenzoic acid could potentially be used in the development of new drugs . The methods of application would involve various stages of drug discovery and development, including synthesis, testing, and optimization .
-
Material Synthesis : 3-Cyclopropylbenzoic acid could be used in the synthesis of new materials . This could involve reactions with other compounds to form polymers or other types of materials .
-
Biochemical Research : 3-Cyclopropylbenzoic acid could be used as a probe in studies of biological systems. This could involve using the compound to investigate the function of certain proteins or other biomolecules.
-
Bulk Manufacturing : 3-Cyclopropylbenzoic acid could be used in bulk manufacturing processes . This could involve using the compound as a starting material or intermediate in the production of other chemicals .
-
Custom Synthesis : 3-Cyclopropylbenzoic acid could be used in custom synthesis processes . This could involve using the compound to create specific molecules or materials for research or industrial purposes .
-
Bulk Manufacturing : 3-Cyclopropylbenzoic acid could be used in bulk manufacturing processes . This could involve using the compound as a starting material or intermediate in the production of other chemicals .
-
Custom Synthesis : 3-Cyclopropylbenzoic acid could be used in custom synthesis processes . This could involve using the compound to create specific molecules or materials for research or industrial purposes .
-
Synthesis Routes : There are several synthesis routes of 3-Cyclopropylbenzoic acid with experiments details and outcomes. The exact methods and outcomes would depend on the specific reactions involved.
-
Chemicalbook Synthesis : Synthesis of 3-Cyclopropylbenzoic acid from Benzoic acid, 3-cyclopropyl-, methyl ester is also mentioned . Chemicalbook can provide 7 synthetic routes .
安全和危害
属性
IUPAC Name |
3-cyclopropylbenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O2/c11-10(12)9-3-1-2-8(6-9)7-4-5-7/h1-3,6-7H,4-5H2,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQRAQQYDNSRVRK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC(=CC=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80300156 | |
| Record name | 3-Cyclopropylbenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80300156 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Cyclopropylbenzoic acid | |
CAS RN |
1129-06-2 | |
| Record name | 1129-06-2 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=135140 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3-Cyclopropylbenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80300156 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Cyclopropylbenzoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details






体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

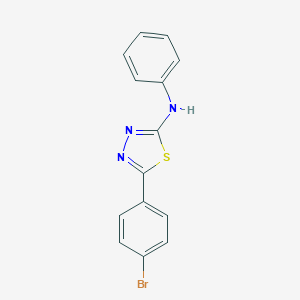
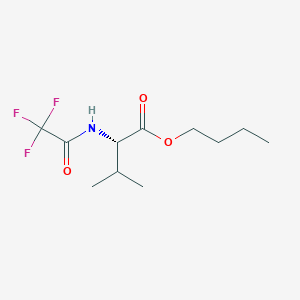
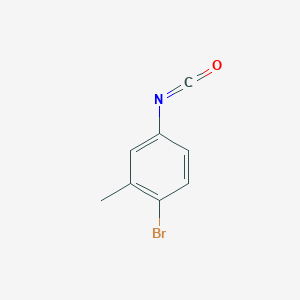
![1-Naphthalenesulfonic acid, 5-[(4-hydroxyphenyl)amino]-8-(phenylamino)-](/img/structure/B73108.png)


